Lithiomethyl phenyl selenide
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Overview
Description
Preparation Methods
The synthesis of lithiomethyl phenyl selenide typically involves the reaction of phenyl selenide with a lithium reagent. One common method is the reaction of phenyl selenide with lithium methyl, which results in the formation of this compound. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions .
Industrial production methods for organoselenium compounds, including this compound, often involve similar synthetic routes but on a larger scale. These methods may include additional purification steps to ensure the high purity of the final product .
Chemical Reactions Analysis
Lithiomethyl phenyl selenide undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form selenoxides or other selenium-containing compounds.
Reduction: It can be reduced to form selenides or diselenides.
Substitution: It can participate in substitution reactions where the selenium atom is replaced by other functional groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield selenoxides, while reduction with lithium aluminum hydride can produce selenides .
Scientific Research Applications
Mechanism of Action
The mechanism of action of lithiomethyl phenyl selenide involves its ability to interact with various molecular targets and pathways. For example, in biological systems, it can act as an antioxidant by neutralizing reactive oxygen species. It can also interact with enzymes and other proteins, potentially modulating their activity .
Comparison with Similar Compounds
Lithiomethyl phenyl selenide can be compared with other organoselenium compounds, such as:
Diphenyl diselenide: Known for its antioxidant properties and potential therapeutic applications.
Phenyl selenide: Often used as a reagent in organic synthesis and has similar chemical reactivity.
Selenocysteine: An amino acid that contains selenium and is essential for the function of certain enzymes in biological systems.
Properties
CAS No. |
22859-62-7 |
---|---|
Molecular Formula |
C7H7LiSe |
Molecular Weight |
177.1 g/mol |
IUPAC Name |
lithium;methanidylselanylbenzene |
InChI |
InChI=1S/C7H7Se.Li/c1-8-7-5-3-2-4-6-7;/h2-6H,1H2;/q-1;+1 |
InChI Key |
WEMHPDNOZNCHCL-UHFFFAOYSA-N |
Canonical SMILES |
[Li+].[CH2-][Se]C1=CC=CC=C1 |
Origin of Product |
United States |
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